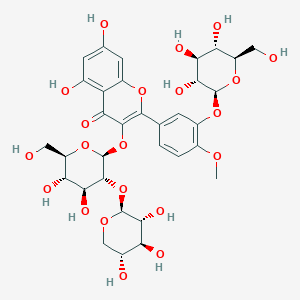

Aescuflavoside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aescuflavoside A is a natural product found in Aesculus chinensis with data available.

Scientific Research Applications

Synthesis and Chemical Analysis

- Aescuflavoside A, a flavonal glycoside isolated from the seeds of Aesculus chinensis, has been successfully synthesized. This synthesis involved regioselective glycosylation of 7-O-benzyltamarixetin, highlighting the compound's structural complexity and potential for further chemical research (Zhu, Peng, Li, Han, & Yu, 2006).

Potential Therapeutic Applications

- While specific studies on this compound's therapeutic applications are limited, research on similar compounds from Aesculus species indicates various pharmacological potentials:

- Aesculin, from Aesculus species, shows protective effects against colitis and ulcerative colitis, suggesting potential anti-inflammatory applications (Tian, Peng, Luo, Zhang, Li, Zhou, & Fan, 2019).

- The anti-nociceptive properties of Aesculus indica, which may relate to dual inhibition of peripheral and central nociception mechanisms, could hint at possible pain management applications for this compound (Firdoos, Khan, & Ali, 2018).

- Aesculin's suppression of the NLRP3 inflammasome-mediated pyroptosis in myocardial ischemia/reperfusion injury suggests a protective role in cardiovascular conditions (Xu, Jiang, Yan, Yin, Wang, Wang, Fang, & Du, 2021).

Properties

Molecular Formula |

C33H40O21 |

|---|---|

Molecular Weight |

772.7 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-[4-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C33H40O21/c1-47-14-3-2-10(4-15(14)50-32-27(46)24(43)21(40)17(7-34)51-32)28-29(23(42)19-12(37)5-11(36)6-16(19)49-28)53-33-30(25(44)22(41)18(8-35)52-33)54-31-26(45)20(39)13(38)9-48-31/h2-6,13,17-18,20-22,24-27,30-41,43-46H,7-9H2,1H3/t13-,17-,18-,20+,21-,22-,24+,25+,26-,27-,30-,31+,32-,33+/m1/s1 |

InChI Key |

LXYLKQLCIVSEGM-JJYGYPTRSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |

Synonyms |

aescuflavoside A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258938.png)

![2-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B1258939.png)

![(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate](/img/structure/B1258942.png)

![(1S,4R,7S,9R,10R,13R,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B1258943.png)